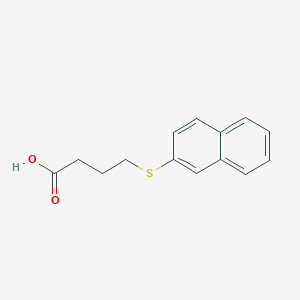

4-(Naphthalen-2-ylthio)butanoic acid

Beschreibung

4-(Naphthalen-2-ylthio)butanoic acid (CAS 5324-80-1) is a sulfur-containing derivative of butanoic acid, characterized by a naphthalene ring attached via a thioether linkage to the fourth carbon of the butanoic acid chain. Its molecular formula is C₁₄H₁₄O₂S, with a molecular weight of 262.32 g/mol . Its thioether group enhances stability compared to oxygen-based ethers, while the naphthalene ring contributes to π-π stacking interactions in supramolecular chemistry .

Eigenschaften

CAS-Nummer |

5324-80-1 |

|---|---|

Molekularformel |

C14H14O2S |

Molekulargewicht |

246.33 g/mol |

IUPAC-Name |

4-naphthalen-2-ylsulfanylbutanoic acid |

InChI |

InChI=1S/C14H14O2S/c15-14(16)6-3-9-17-13-8-7-11-4-1-2-5-12(11)10-13/h1-2,4-5,7-8,10H,3,6,9H2,(H,15,16) |

InChI-Schlüssel |

USLILDKIEMDZFX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C=C(C=CC2=C1)SCCCC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(Naphthalen-2-ylthio)butansäure beinhaltet typischerweise die Reaktion von 2-Naphthalenthiol mit Butansäurederivaten. Eine gängige Methode ist die nukleophile Substitutionsreaktion, bei der 2-Naphthalenthiol mit einem Butansäurehalogenid (z. B. Butanoylchlorid) in Gegenwart einer Base wie Pyridin oder Triethylamin reagiert. Die Reaktion wird üblicherweise unter Rückflussbedingungen durchgeführt, um eine vollständige Umsetzung zu gewährleisten.

Industrielle Produktionsmethoden

In industriellen Anwendungen kann die Produktion von 4-(Naphthalen-2-ylthio)butansäure unter Verwendung von kontinuierlichen Fließreaktoren erfolgen, um die Reaktionsbedingungen zu optimieren und die Ausbeute zu verbessern. Der Einsatz von Katalysatoren und automatisierten Systemen kann die Effizienz des Syntheseprozesses weiter steigern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-(Naphthalen-2-ylthio)butansäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Das Schwefelatom in der Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Die Carbonsäuregruppe kann zu einem Alkohol oder einem Aldehyd reduziert werden.

Substitution: Der Naphthalinring kann elektrophile aromatische Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) werden häufig verwendet.

Reduktion: Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) sind typische Reduktionsmittel.

Substitution: Elektrophile wie Brom oder Salpetersäure können für Substitutionsreaktionen am Naphthalinring verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Alkohole oder Aldehyde.

Substitution: Bromierte oder nitrierte Naphthalinderivate.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 4-(Naphthalen-2-ylthio)butansäure beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen über seine Schwefel- und Carbonsäuregruppen. Das Schwefelatom kann starke Bindungen mit Metallionen eingehen, was es in der Katalyse und Koordinationschemie nützlich macht. Die Carbonsäuregruppe kann an Wasserstoffbrückenbindungen und anderen Wechselwirkungen teilnehmen, wodurch die Reaktivität und die biologische Aktivität der Verbindung beeinflusst werden.

Wirkmechanismus

The mechanism of action of 4-(Naphthalen-2-ylthio)butanoic acid involves its interaction with molecular targets through its sulfur and carboxylic acid groups. The sulfur atom can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: Naphthalene Substitution Variations

- 4-(Naphthalen-1-ylthio)butanoic Acid (CAS 10442-75-8): Similarity: 0.93 . Key Difference: The naphthalene group is attached at the 1-position instead of the 2-position. Impact: Altered steric and electronic properties due to the proximity of the sulfur atom to the naphthalene’s fused ring system. This may reduce solubility in polar solvents compared to the 2-isomer .

- 4-(1-Naphthyl)butanoic Acid (CAS 781-74-8): Molecular Formula: C₁₄H₁₄O₂. Molecular Weight: 214.26 g/mol. Key Difference: Lacks the sulfur atom, replacing the thioether with a direct carbon-carbon bond.

Functional Group Variations

- 4-(Naphthalene-2-sulfonamido)butanoic Acid (CAS 179051-17-3): Molecular Formula: C₁₄H₁₅NO₄S. Molecular Weight: 293.33 g/mol. Key Difference: Sulfonamide (-SO₂NH-) replaces the thioether (-S-). Impact: Enhanced hydrogen-bonding capacity and acidity (pKa ~1-2 for sulfonamides vs. ~4-5 for carboxylic acids). Applications include protease inhibition studies .

- (R)-3-(Phenylthio)butanoic Acid (CAS 115395-14-7): Similarity: 0.88 . Key Difference: Shorter carbon chain (3-position substitution) and phenyl instead of naphthyl group. Impact: Reduced steric bulk may improve membrane permeability in drug design .

Chlorambucil (4-[p-[bis(2-chloroethyl)amino]phenyl]-butanoic Acid)

- Application : Cytotoxic drug for lymphoma and leukemia.

- Key Difference: Nitrogen mustard groups (bis(2-chloroethyl)amino) enable DNA alkylation, unlike the inert naphthylthio group in 4-(Naphthalen-2-ylthio)butanoic acid.

- Reactivity : Forms glutathione conjugates (e.g., CHBSG) for detoxification, a pathway less relevant to sulfur-based analogs .

Methionine Derivatives (e.g., L-2-Amino-4-(methylthio)butanoic Acid)

- Molecular Formula: C₅H₁₁NO₂S.

- Key Difference: Amino group at the 2-position enables incorporation into proteins.

- Biological Role: Essential amino acid with antioxidant properties (via S-methyl group). Contrasts with this compound’s lack of metabolic integration .

Table 1: Key Properties of Selected Compounds

Biologische Aktivität

4-(Naphthalen-2-ylthio)butanoic acid is an organic compound notable for its diverse biological activities, particularly in pharmacological contexts. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following:

- Molecular Formula : C13H14OS

- Molecular Weight : 246.32 g/mol

- Structure : The compound features a naphthalene ring connected to a butanoic acid moiety via a sulfur atom, which significantly influences its chemical behavior and biological activity.

Research indicates that the biological activity of this compound is mediated through several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which may be beneficial in drug development for conditions such as cancer and metabolic disorders.

- Receptor Interaction : It interacts with specific receptors, influencing cellular signaling pathways that are critical in disease progression.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which can protect cells from oxidative stress.

Pharmacological Applications

The compound's unique structure allows for various pharmacological applications:

- Cancer Treatment : Its ability to inhibit certain enzymes linked to tumor growth positions it as a candidate for cancer therapeutics.

- Metabolic Disorders : Research indicates potential benefits in managing metabolic syndromes due to its interactions with metabolic pathways.

Research Findings and Case Studies

Recent studies have delved into the biological relevance of this compound:

- In Vitro Studies : Laboratory experiments demonstrate its efficacy in inhibiting cancer cell proliferation. For instance, one study reported a significant reduction in cell viability in specific cancer lines upon treatment with the compound.

- Animal Models : Animal studies have shown promising results in reducing tumor size and improving metabolic profiles in models of obesity and diabetes.

- Molecular Docking Studies : Computational studies have identified potential binding sites on target proteins, enhancing the understanding of its mechanism at the molecular level.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(Phenylthio)butanoic acid | C13H14OS | Lacks naphthalene ring; simpler structure |

| Methyl 4-(phenylsulfanyl)butanoate | C11H14OS | Methyl ester derivative; different reactivity |

| 3-(Naphthalen-2-ylthio)propanoic acid | C13H14OS | Different position of naphthalene substitution |

The presence of the naphthalene ring in this compound contributes distinct electronic and steric properties that enhance its biological activity compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.